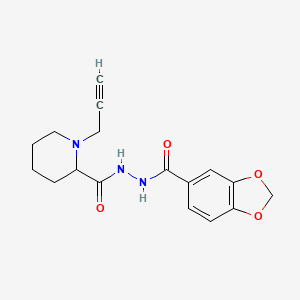

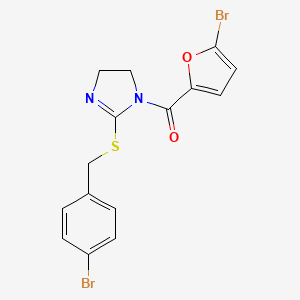

![molecular formula C21H22FN3O3S B2402114 2-(アリルチオ)-5-(4-フルオロフェニル)-7-メチル-4-オキソ-3,4,5,8-テトラヒドロピリド[2,3-d]ピリミジン-6-カルボン酸イソプロピルエステル CAS No. 923866-97-1](/img/structure/B2402114.png)

2-(アリルチオ)-5-(4-フルオロフェニル)-7-メチル-4-オキソ-3,4,5,8-テトラヒドロピリド[2,3-d]ピリミジン-6-カルボン酸イソプロピルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Isopropyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a derivative of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their anticancer activity and their ability to induce a selective pro-apoptotic mechanism in cancer cells .

Synthesis Analysis

The synthesis of similar compounds involves a multi-step sequence. For instance, the synthesis of 2,4,6,7-tetrasubstituted pyrrolo[2,3-d]pyrimidines involves a highly efficient five-step route starting from resin-bound dimeric peptoids . Another method involves a palladium-catalyzed direct arylation for the selective functionalization of the C6 position of 2,4-diarylpyrrolo[2,3-d]pyrimidines .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, novel thieno[2,3-d]pyrimidines containing a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile were designed as potential inhibitors of PDE4 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a palladium-catalyzed direct arene C–H fluoroalkoxylation of 4-aryl-pyrrolo[2,3-d]pyrimidine derivatives with fluorinated alcohols has been described .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, two cyclometalated iridium(iii) complexes, named (4tfptp)2Ir(tpip) and (4tfptp)2Ir(Stpip), with 4-(4-(trifluoromethyl)phenyl)thieno[2,3-d]pyrimidine (4tfptp) as the main ligand and bis(diphenylphosphoryl)amide (tpip) or bis(diphenylphorothioyl)amide (Stpip) as the ancillary ligand, exhibit different emission peaks at 589 and 564 nm with photoluminescence quantum efficiencies (ΦPL) of 35% and 52% in CH2Cl2 solutions, respectively .科学的研究の応用

作用機序

Target of Action

The compound belongs to the class of pyrido[2,3-d]pyrimidines , which are known to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . The primary targets of this compound include tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors .

Mode of Action

The compound interacts with its targets by inhibiting their activity, thereby disrupting the signaling pathways they are involved in

Biochemical Pathways

The compound affects various biochemical pathways associated with its targets. For instance, it can disrupt the PI3K/AKT/mTOR pathway by inhibiting phosphatidylinositol-3 kinase and mammalian target of rapamycin, or the MAPK pathway by inhibiting p38 mitogen-activated protein kinases . These disruptions can lead to downstream effects such as cell cycle arrest, apoptosis, or reduced cell proliferation .

Pharmacokinetics

Like other pyrido[2,3-d]pyrimidines, it is expected to have good bioavailability and stability

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific target and pathway it affects. Generally, inhibition of the targets can lead to disruption of cell signaling, leading to effects such as reduced cell proliferation, cell cycle arrest, or induction of apoptosis . These effects contribute to its antitumor activity .

Safety and Hazards

将来の方向性

The future directions of research on similar compounds involve their potential applications in efficient organic light-emitting diodes (OLEDs). For example, the OLED based on the (4tfptp)2Ir(Stpip) complex with Stpip as the ancillary ligand exhibits better performance with a maximum brightness of 38,560 cd m−2, a maximum current efficiency of 86.3 cd A−1, a maximum external quantum efficiency (EQE max) of 24.7% and an EQE of 20.9% at a luminance of 10,000 cd m−2 .

特性

IUPAC Name |

propan-2-yl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O3S/c1-5-10-29-21-24-18-17(19(26)25-21)16(13-6-8-14(22)9-7-13)15(12(4)23-18)20(27)28-11(2)3/h5-9,11,16H,1,10H2,2-4H3,(H2,23,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAVFVTVRQUYCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)F)C(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide](/img/structure/B2402031.png)

![N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2402033.png)

![N-[2-(cyclohexen-1-yl)ethyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402034.png)

![3-((4-methoxyphenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2402038.png)

![5-ethoxy-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2402045.png)

![3,4-dimethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2402051.png)

![3-amino-N-[(3,4-dichlorophenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2402052.png)